Diethyl 2-(((2-aminophenyl)amino)methylene)malonate
Description
Diethyl 2-(((2-aminophenyl)amino)methylene)malonate is an organic compound with the molecular formula C14H18N2O4. It is a derivative of malonic acid and contains both ester and amine functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Properties
IUPAC Name |
diethyl 2-[(2-aminoanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBLETGOUOGJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1N)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(((2-aminophenyl)amino)methylene)malonate can be synthesized through a multi-step reaction process. One common method involves the reaction of diethyl ethoxymethylenemalonate with 2-aminophenylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Condensation Reactions
The compound participates in condensation reactions due to its activated methylene group and amino functionality. For example:
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With aldehydes/ketones : Forms imine or enamine derivatives under mild acidic or basic conditions. This reactivity is exploited in synthesizing heterocyclic frameworks.
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Knoevenagel condensation : The malonate moiety facilitates C–C bond formation with carbonyl compounds, yielding α,β-unsaturated esters.
Hydrolysis
The ester groups undergo hydrolysis under varying conditions:
| Conditions | Product | Application |
|---|---|---|
| Acidic (e.g., HCl) | Malonic acid derivative | Precursor for carboxylic acid syntheses |
| Basic (e.g., NaOH) | Sodium salt of malonic acid | Intermediate for further functionalization |
Hydrolysis is often the first step in synthesizing bioactive molecules or polymers.
Diazotization and Substitution
The 2-aminophenyl group enables diazotization, a key step for introducing halogens or other substituents:
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Mechanism : The amino group is converted to a diazonium intermediate, which undergoes nucleophilic substitution with iodide to yield diethyl 2-(((2-iodophenyl)amino)methylene)malonate .
Example Protocol :
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Dissolve the compound in toluene/water.
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Add HCl at 0–5°C, followed by NaNO₂ and KI.
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Stir at 20–25°C for 4 hours to obtain the iodo derivative in ~90% yield .
Cross-Coupling Reactions
The iodinated product from diazotization serves as a substrate in palladium-catalyzed couplings:
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Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in THF/water .
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Product : Biaryl derivatives, such as (3-fluoro-[1,1'-biphenyl]-4-yl)methyl diethyl malonate , with applications in pharmaceuticals and agrochemicals .
Key Data :
| Catalyst | Yield | Reaction Time |
|---|---|---|
| Pd(PPh₃)₄ | 90.5% | 14 hours |
Reduction and Oxidation
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Nitro Group Reduction : While not directly part of this compound’s structure, analogous malonates with nitro groups (e.g., diethyl 2-methyl-2-(4-nitrophenyl)malonate) are reduced to amines using H₂/Pd, suggesting potential pathways for modifying related derivatives.
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Oxidation of Amino Groups : The aromatic amine may oxidize to nitro or hydroxylamine derivatives under strong oxidizing conditions, though specific data for this compound requires further study.
Biological Interactions
Though primarily a synthetic intermediate, its derivatives exhibit bioactivity:
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Fungicidal Activity : Analogous DAMM (diethyl 2-((aryl(alkyl)amino)methylene)malonate) compounds show IC₅₀ values as low as 13 nM against Fusarium oxysporum .
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Enzyme Inhibition : The amino group enables hydrogen bonding with biological targets, such as cytochrome P450 enzymes, suggesting potential pharmacological applications.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of diethyl 2-(((2-aminophenyl)amino)methylene)malonate, particularly against the plant pathogen Fusarium oxysporum. This compound has been shown to inhibit mycelial growth effectively, with half-maximal inhibitory concentrations (IC50) ranging from 0.013 to 35 µM depending on structural modifications .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. It is utilized in various synthetic pathways to create more complex molecules with desired functionalities.
Building Block for Complex Molecules
As a versatile building block, this compound can be used to synthesize derivatives that may exhibit enhanced pharmacological properties or serve as precursors for other bioactive compounds.
Pharmacological Insights
The unique structure of this compound enables interactions with various biological systems, making it a candidate for drug design and development.
Interaction with Biological Targets
Studies suggest that this compound may inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could lead to increased efficacy of co-administered drugs or reduced side effects by modulating metabolic pathways.
Potential Drug Development
Given its antifungal properties and ability to interact with biological systems, this compound holds promise as a lead compound in developing new antifungal agents or other therapeutic modalities .
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Antifungal Activity | Synthesis Method | Notable Properties |
|---|---|---|---|
| Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate | High (IC50 < 0.5 µM) | Microwave-assisted synthesis | Strong fungicidal effect |
| Diethyl 2-((arylamino)methylene)malonates | Varies (IC50 range: 0.013 - 35 µM) | Knoevenagel condensation | Versatile synthetic applications |
Study on Antifungal Efficacy
A recent study evaluated several diethyl malonates against Fusarium oxysporum. The results indicated that compounds like diethyl 2-(((4-chlorophenyl)amino)methylene)malonate exhibited superior antifungal activity compared to traditional fungicides, suggesting their potential utility in agricultural applications .
Synthesis and Modification Research
Research focusing on the synthesis of this compound explored various reaction conditions and modifications that could enhance yield and biological activity. This ongoing research emphasizes the importance of structural diversity in developing effective antifungal agents .
Mechanism of Action
The mechanism of action of diethyl 2-(((2-aminophenyl)amino)methylene)malonate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of fungi by interfering with their metabolic pathways. The compound’s ester and amine groups allow it to form hydrogen bonds and interact with enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(((3-chloro-4-fluorophenyl)amino)methylene)malonate
- Diethyl 2-(((6-methyl-2-pyridinyl)amino)methylene)malonate
Uniqueness
Diethyl 2-(((2-aminophenyl)amino)methylene)malonate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Biological Activity
Diethyl 2-(((2-aminophenyl)amino)methylene)malonate (DAMM) is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and specific biological effects, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is a derivative of diethyl malonate, characterized by the presence of an aminophenyl group. Its synthesis typically involves a one-pot reaction that combines diethyl malonate with an appropriate aromatic amine under controlled conditions, often utilizing microwave-assisted techniques for efficiency and yield enhancement .
The biological activity of DAMM is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism can be summarized as follows:
- Enzyme Inhibition : DAMM has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Antifungal Activity : The compound exhibits antifungal properties, particularly against phytopathogens. Studies have reported IC50 values ranging from 0.013 µM to 35 µM, indicating strong fungistatic or fungicidal effects .
- Anticancer Potential : Preliminary research suggests that DAMM may inhibit cancer cell proliferation by targeting specific pathways associated with tumor growth.
Antifungal Activity
The antifungal efficacy of DAMM has been evaluated through in vitro assays against various fungal strains. The results are summarized in the following table:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| DAMM 1 | <0.5 | Fungicidal |
| DAMM 2 | <0.5 | Fungicidal |
| DAMM 3 | 18 | Less Active |
| DAMM 4 | 35 | Less Active |
Notes :
- Compounds DAMM 1 and DAMM 2 demonstrated superior antifungal activity compared to commercial fungicides like Dithane and Rovral, making them promising candidates for agricultural applications .
Anticancer Activity
In a study exploring the anticancer properties of similar compounds, it was found that derivatives of diethyl malonate exhibited significant inhibition against various cancer cell lines. The following table illustrates the IC50 values for selected compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (TNBC) | 0.126 |
| Compound B | MCF10A (Non-cancer) | >20 |
Observations :
- The selectivity index indicates that these compounds can preferentially target cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy .
Case Studies
- Antifungal Efficacy Against Fusarium oxysporum :
- Cancer Cell Proliferation Inhibition :
Q & A
Q. What are the common synthetic routes for preparing Diethyl 2-(((2-aminophenyl)amino)methylene)malonate?
The compound is typically synthesized via condensation of 2-aminophenyl derivatives (e.g., 2-nitroaniline, 2-bromoaniline) with diethyl ethoxymethylene malonate (EMME). Key steps include:
- Reagent selection : EMME reacts with aromatic amines under thermal conditions (120–190°C) in solvents like toluene or diphenyl ether .
- Catalyst use : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance cyclization efficiency in reactions involving ketones or aldehydes .
- Purification : Recrystallization from hexane or column chromatography yields pure products (50–90% yields) .
Q. How is the structural characterization of this compound performed?
Advanced analytical techniques are employed:
- NMR spectroscopy : and NMR confirm the presence of the aminomethylene group (δ ~8.5–12.6 ppm for NH and δ ~95–168 ppm for carbonyl carbons) .
- Mass spectrometry (MS) : ESI-MS detects molecular ions (e.g., m/z 309.1 for nitro-substituted derivatives) and fragmentation patterns .
- X-ray crystallography : Resolves bond lengths (e.g., C–N: ~1.35 Å) and confirms planar geometry in crystalline forms .
Advanced Research Questions
Q. How do reaction conditions influence yield discrepancies in synthesis?
Yields vary significantly based on:
- Solvent polarity : Polar solvents (1,2-dichloroethane) favor higher yields (50–65%) compared to non-polar alternatives .
- Temperature and time : Prolonged heating (e.g., 18–48 hours at 100–135°C) improves cyclization but risks decomposition .
- Catalyst loading : Excess p-toluenesulfonic acid (≥5 mol%) accelerates ketone condensations but may form side products .
Q. What mechanistic insights exist for its role in heterocyclic synthesis?
The compound acts as a Michael acceptor in cyclization reactions:
- Gould-Jacobs cyclization : Thermal elimination of ethanol forms pyridine or quinoline rings via intramolecular cyclization .
- Push-pull reactivity : The electron-withdrawing ester groups activate the methylene group for nucleophilic attacks, facilitating condensations with aldehydes/ketones .
- Decarboxylation pathways : Under basic conditions, malonate esters undergo decarboxylation to form α,β-unsaturated intermediates critical for heterocycle formation .
Q. How can functionalization strategies enhance its utility in drug discovery?
- Substituent tuning : Electron-withdrawing groups (e.g., nitro, bromo) on the aniline ring modulate electronic properties, improving binding to biological targets .
- Hybridization : Condensation with benzaldehydes or coumarin derivatives generates fused heterocycles (e.g., pyrano-chromenes) with enhanced antimicrobial activity .
- Cross-coupling reactions : Copper-catalyzed arylations enable C–H functionalization for diversifying the malonate scaffold .
Q. What analytical challenges arise in quantifying reaction intermediates?
- Chromatographic separation : Reverse-phase HPLC with acetonitrile/water gradients resolves polar intermediates (e.g., using C18 columns) .
- MS-compatible mobile phases : Replacement of phosphoric acid with formic acid prevents ion suppression in mass spectrometry .
- Dynamic resolution : -DOSY NMR distinguishes intermediates in complex reaction mixtures .
Methodological Considerations
Q. How to optimize reaction conditions for scale-up synthesis?
- DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst ratios to identify robust parameters .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
- Green chemistry : Replace diphenyl ether with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
Q. What strategies mitigate hazards during handling?
- Ventilation : Use fume hoods to avoid inhalation of volatile solvents (e.g., dichloroethane) .
- Protective equipment : Wear nitrile gloves and goggles to prevent skin/eye contact with irritants (H315, H319 hazards) .
- Waste management : Neutralize acidic catalysts with aqueous bicarbonate before disposal .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar derivatives?
Discrepancies arise from:
- Polymorphism : Crystallization solvents (e.g., methanol vs. ether) induce different crystalline forms .
- Impurity profiles : Residual solvents or unreacted starting materials depress melting points .
- Measurement methods : Open capillary vs. DSC techniques yield divergent values .
Q. How to reconcile conflicting mechanistic proposals for cyclization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
